Product packaging for Acetoxymethylbenzylnitrosamine(Cat. No.:CAS No. 63531-81-7)

Acetoxymethylbenzylnitrosamine

Cat. No.: B1209833
CAS No.: 63531-81-7
M. Wt: 208.21 g/mol
InChI Key: RTLKVTNEQXWYRN-UHFFFAOYSA-N
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Description

Acetoxymethylbenzylnitrosamine (CAS 63531-81-7) is a specialized N-nitroso compound (NNC) of significant interest in toxicological and cancer research. This compound serves as a stable precursor that can be metabolically activated to yield reactive alkylating or aralkylating species. Its primary research value lies in its use as a model mutagen to investigate the mechanisms of DNA damage and carcinogenesis. Studies have demonstrated its mutagenic and cytotoxic effects in systems like V79 Chinese hamster cells, providing a comparative model to understand the potency of different alkylating agents . The compound's mechanism of action involves enzymatic or spontaneous decomposition to produce reactive intermediates that form adducts with biological macromolecules, including DNA and proteins . Research on this and related N-nitroso compounds is critical for advancing the understanding of in vivo toxicity mechanisms, structure-activity relationships (SAR), and for the preliminary assessment of chemical toxicity to mammals . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B1209833 Acetoxymethylbenzylnitrosamine CAS No. 63531-81-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63531-81-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

[benzyl(nitroso)amino]methyl acetate

InChI

InChI=1S/C10H12N2O3/c1-9(13)15-8-12(11-14)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

RTLKVTNEQXWYRN-UHFFFAOYSA-N

SMILES

CC(=O)OCN(CC1=CC=CC=C1)N=O

Canonical SMILES

CC(=O)OCN(CC1=CC=CC=C1)N=O

Other CAS No.

63531-81-7

Synonyms

acetoxymethylbenzylnitrosamine
N-nitroso-N-methyl-N-alpha-acetoxybenzylamine

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of Acetoxymethylbenzylnitrosamine

Formation and Transformation Pathways

The chemical journey of Acetoxymethylbenzylnitrosamine begins with its formation from precursor molecules and extends to its decomposition into reactive intermediates. Understanding these pathways is fundamental to comprehending its chemical nature.

N-nitrosamines are typically formed from the reaction of a secondary amine with a nitrosating agent. chemicea.cominnovareacademics.in This process, known as N-nitrosation, is the fundamental pathway for the synthesis of compounds like this compound. The reaction generally involves the attack of the lone pair of electrons on the secondary amine's nitrogen atom on the nitrosating agent. chemicea.com

The most common nitrosating agent is nitrous acid (HNO₂), which is often generated in situ from a nitrite (B80452) salt (like sodium nitrite, NaNO₂) under acidic conditions. cardiff.ac.uk The reaction mechanism is highly dependent on pH. chemicea.com Under acidic conditions, nitrous acid is protonated to form the highly reactive nitrosonium ion (NO⁺), which is then attacked by the unprotonated secondary amine. dokumen.pub

The rate and extent of N-nitrosamine formation are influenced by several factors:

Concentration: The concentration of both the amine and the nitrosating agent directly impacts the reaction rate. chemicea.com

pH: The nitrosation process is most favorable under acidic conditions. acs.org

Catalysis: The reaction can be catalyzed. For instance, studies have shown that carbonyl compounds like formaldehyde (B43269) can enhance the formation of N-nitrosamines. acs.orgnih.gov This occurs through the formation of an iminium ion intermediate, which is highly reactive towards nucleophiles like nitrite. nih.gov

FactorInfluence on N-Nitrosamine FormationMechanism
pH Optimal formation typically occurs in acidic conditions (pH < 5).Facilitates the formation of the potent nitrosating agent, the nitrosonium ion (NO⁺). dokumen.pub
Amine Basicity Weaker basicity can reduce the rate of nitrosation.A less available lone pair on the nitrogen (e.g., due to electron-withdrawing groups) reduces its nucleophilicity. chemicea.com
Catalysts Carbonyl compounds can accelerate formation, especially at neutral pH. acs.orgnih.govReaction between the secondary amine and carbonyl forms a reactive iminium ion intermediate. nih.gov
Nitrosating Agent Various agents exist (e.g., N₂O₃, N₂O₄, nitrosyl halides).The reactivity of the nitrosating agent determines the reaction conditions required. researchgate.net

A critical aspect of N-nitrosamine chemistry is its decomposition, which often proceeds via metabolic activation. For many dialkylnitrosamines, this involves an enzymatic α-hydroxylation, a reaction mediated by cytochrome P450 enzymes. nih.govresearchgate.netacs.org This initial step introduces a hydroxyl group on the carbon atom adjacent (in the alpha position) to the nitrosamine (B1359907) nitrogen. nih.govresearchgate.net

The resulting α-hydroxynitrosamine is a highly unstable intermediate. nih.govresearchgate.net In the case of this compound, the decomposition pathway involves the hydrolysis of the ester group to yield an α-hydroxynitrosamine. dokumen.pub This intermediate spontaneously decomposes. This decomposition leads to the cleavage of the N-N bond and the generation of a carbocation. nih.govdokumen.pub

For this compound, this decomposition pathway results in the formation of a benzyl (B1604629) carbocation. dokumen.pub Carbocations are electron-deficient species that are potent electrophiles. dalalinstitute.com The generation of the benzyl carbocation is a key feature of this compound's reactivity. The stability of the carbocation formed is a crucial factor; the benzyl carbocation is relatively stable due to the delocalization of the positive charge around the aromatic ring. dalalinstitute.comasccollegekolhar.in It has been proposed that the increased stability of carbocations like the benzyl or t-butyl carbocation influences the subsequent reactivity of the parent nitrosamine. dokumen.pub

The reactivity of N-nitrosamines is highly dependent on their molecular structure. whiterose.ac.uk Modifications to the alkyl or aryl groups attached to the nitrosamine function can significantly alter the compound's chemical properties, including its formation rate and decomposition pathways.

Key structural influences include:

Electronic Effects: Electron-withdrawing groups attached near the amine nitrogen can decrease its nucleophilicity, making the initial N-nitrosation reaction slower. chemicea.com Conversely, electron-donating groups can enhance reactivity.

Steric Hindrance: Bulky substituents on the α-carbon can sterically hinder the approach of enzymes or reagents, potentially slowing down the rate of α-hydroxylation and subsequent decomposition. researchgate.net This steric effect is a significant factor in determining the reactivity of different N-nitrosamines. whiterose.ac.ukresearchgate.net

α-Hydrogen Atoms: The presence of hydrogen atoms on the α-carbon is a prerequisite for the typical α-hydroxylation decomposition pathway. researchgate.net

In this compound, the benzyl group's electronic and steric properties, as well as the reactivity of the acetoxymethyl group, collectively define its unique chemical behavior compared to simpler nitrosamines like N-nitrosodimethylamine (NDMA).

Advanced Synthetic Methodologies and Chemical Transformations

While the classical synthesis of N-nitrosamines involves the reaction of secondary amines with acidified nitrite, research has led to the development of more advanced and varied synthetic methods.

Modern organic synthesis has introduced several unconventional methodologies for preparing N-nitrosamines, often providing milder conditions, better yields, or broader substrate compatibility compared to traditional methods. cardiff.ac.ukresearchgate.net

Electrochemical Synthesis: An electrochemical approach has been developed for synthesizing N-nitroso compounds from secondary amines using sodium nitrite. This method can be performed in a flow system and avoids the need for strong acids or other harsh reagents. cardiff.ac.ukresearchgate.net

Use of Novel Nitrosating Agents: Researchers have explored alternative nitrosating agents. tert-Butyl nitrite (TBN) has been used for the efficient N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions, showing excellent yields and tolerance for sensitive functional groups. researchgate.netrsc.org Another mild and effective nitrosating system is a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite. researchgate.net

Photochemical Methods: Photochemistry offers another route. A trans-nitrosation reaction, where a nitroso group is transferred from one molecule (e.g., N-nitrosodiphenylamine) to a secondary amine under photochemical conditions, has been reported. cardiff.ac.uk

Synthetic MethodReagents/ConditionsAdvantages
Classical Method Secondary Amine + NaNO₂ / Acid (e.g., HCl)Well-established, simple reagents. cardiff.ac.uk
Electrochemical Synthesis Secondary Amine + NaNO₂ / Electrochemical cellMild, acid-free, suitable for flow chemistry. cardiff.ac.ukresearchgate.net
tert-Butyl Nitrite (TBN) Secondary Amine + TBNSolvent-free, acid-free, metal-free, high yields, tolerates sensitive groups. rsc.org
p-TSA/NaNO₂ System Secondary Amine + p-TSA / NaNO₂Mild, heterogeneous conditions. researchgate.net
Photochemical Trans-nitrosation Amine + N-nitroso donor / LightAvoids direct use of traditional nitrosating agents. cardiff.ac.uk

Beyond discovering new reactions, chemists have creatively adapted existing methods to enhance their utility and application. The nitroso group itself has been harnessed as a functional handle in complex chemical transformations.

For example, the N-nitroso group can act as a traceless directing group in transition metal-catalyzed reactions. researchgate.net In these strategies, the nitroso group coordinates to a metal catalyst (e.g., Rhodium(III)), directing the functionalization of a C-H bond at a specific position on the molecule. The nitroso group can then be removed in a subsequent step, having served its purpose as a temporary guide for the reaction. This approach has been used to synthesize complex heterocyclic structures like N-alkyl indoles from N-nitrosoanilines. researchgate.net This represents a sophisticated adaptation where a group, often seen as a simple product of nitrosation, becomes a key controller in advanced synthesis.

Synthesis of Reactive Intermediates for Mechanistic Elucidation

The study of the chemical reactivity and mechanistic pathways of this compound necessitates the generation of its reactive intermediates under controlled laboratory conditions. The primary reactive intermediate of interest is the α-hydroxynitrosamine, which is believed to be the proximate carcinogenic form of many N-nitrosamines. However, α-hydroxynitrosamines are typically unstable and decompose rapidly. To overcome this challenge, researchers often synthesize more stable precursor compounds, such as α-acetoxynitrosamines, which can then be induced to generate the desired reactive intermediates in situ.

A key strategy for synthesizing these precursors involves the α-oxidation of the corresponding N-nitrosamine. While direct synthesis details for this compound are not extensively documented in publicly available literature, the synthesis of analogous compounds provides a reliable blueprint. For instance, the synthesis of α-acetoxybenzylbenzylnitrosamine has been reported, offering a closely related model. tandfonline.com This synthesis involves the treatment of the parent nitrosamine with a suitable oxidizing agent to introduce the acetoxy group at the α-carbon.

The general approach for the synthesis of α-acetoxynitrosamines often involves the following steps:

Formation of an α-anion: The N-nitrosamine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to deprotonate the α-carbon, forming a carbanion.

Oxidation/Acetoxylation: The resulting anion is then reacted with an electrophilic oxygen source, followed by acetylation. Alternatively, direct acetoxylation can be achieved using reagents like lead tetraacetate.

These α-acetoxy derivatives serve as stable, isolable precursors that can generate the highly reactive α-hydroxynitrosamine or the corresponding nitrosiminium ion upon hydrolysis or enzymatic action. acs.org The study of the decomposition kinetics and product formation from these precursors under various conditions (e.g., pH, presence of nucleophiles) provides crucial insights into the ultimate electrophilic species that interact with biological macromolecules. nih.gov

The synthesis of isotopically labeled versions of these reactive intermediates is also a critical tool for mechanistic elucidation, allowing researchers to trace the metabolic fate of the compound and identify the sites of DNA adduction.

Table 1: General Conditions for the Synthesis of α-Acetoxynitrosamine Precursors

StepReagents and ConditionsPurpose
Deprotonation Strong base (e.g., LDA), Anhydrous solvent (e.g., THF), Low temperature (-78 °C)Generation of the α-carbanion intermediate.
Acetoxylation Acetoxylating agent (e.g., Lead tetraacetate) or Oxidation followed by acetylationIntroduction of the acetoxy group at the α-position.
Work-up & Purification Aqueous work-up, Extraction with organic solvent, ChromatographyIsolation and purification of the stable α-acetoxy precursor.

This table presents a generalized summary of synthetic conditions based on procedures for analogous compounds.

Computational Chemistry in Synthesis Design and Analysis

Computational chemistry has emerged as a powerful tool in the design of synthetic routes and the analysis of reaction mechanisms for complex molecules like this compound. umn.edu Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of reactants, intermediates, and transition states. nih.gov

In the context of synthesizing reactive intermediates of this compound, computational methods can be employed to:

Predict Reaction Feasibility: By calculating the thermodynamic and kinetic parameters of a proposed synthetic step, chemists can assess its viability before committing to laboratory work. This includes evaluating the energetics of deprotonation at the α-carbon and the subsequent reaction with an electrophile. jchemrev.com

Optimize Reaction Conditions: Computational models can help in selecting the most appropriate reagents and conditions (e.g., solvent, temperature) to maximize the yield of the desired product and minimize side reactions.

Elucidate Reaction Mechanisms: The transition state structures and energy barriers for different potential reaction pathways can be calculated, providing a detailed understanding of the reaction mechanism. For nitrosamines, this includes modeling the decomposition pathways of α-hydroxynitrosamines to form electrophilic species. mdpi.comresearchgate.net

Characterize Reactive Intermediates: The geometries and electronic properties of transient species, such as carbanions, nitrosiminium ions, and α-hydroxynitrosamines, can be computationally modeled. This information is invaluable for interpreting experimental observations and understanding their reactivity. researchgate.netnih.gov

For instance, DFT calculations can be used to determine the relative stabilities of the different possible carbanions that could be formed from this compound, thus predicting the regioselectivity of the deprotonation step. Furthermore, computational studies on the decomposition of related α-hydroxynitrosamines have provided critical data on the activation energies for the formation of diazonium ions, which are key intermediates in the alkylation of DNA. nih.gov

Table 2: Application of Computational Methods in the Study of Nitrosamine Reactivity

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Calculation of reaction energies and activation barriers.Prediction of the most favorable reaction pathways for the formation and decomposition of reactive intermediates. nih.gov
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption spectra.Correlation of theoretical spectra with experimental data to identify intermediates.
Polarizable Continuum Model (PCM) Inclusion of solvent effects in calculations.More accurate prediction of reaction energetics in solution. jchemrev.com
Natural Bond Orbital (NBO) Analysis Analysis of charge distribution and orbital interactions.Understanding the electronic factors that govern the stability and reactivity of intermediates. nih.gov

This table summarizes common computational techniques and their applications in the study of nitrosamine chemistry, which are applicable to this compound.

The integration of computational chemistry with experimental studies provides a synergistic approach to understanding the complex chemical reactivity of this compound. While experimental work provides tangible data on the outcomes of reactions, computational analysis offers a molecular-level interpretation of why those outcomes are observed, guiding the design of future experiments and synthetic strategies. rsc.org

Enzymatic Activation and Biotransformation Mechanisms

Phase I Metabolism Pathways: Cytochrome P450 Enzyme Systems

Phase I metabolism of N-nitrosamines is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes are responsible for the initial oxidative activation of nitrosamines, a crucial step for their biological effects. The primary mechanism of activation for N-nitrosamines is α-hydroxylation, an oxidation reaction that occurs on the carbon atom adjacent (in the alpha position) to the nitroso group. researchgate.net This enzymatic hydroxylation is the rate-limiting step in the metabolic activation of these compounds.

While direct studies on Acetoxymethylbenzylnitrosamine are not available, research on structurally similar N-nitrosamines provides significant insights into the probable CYP isoforms involved in its activation. The metabolism of N-nitrosamines is highly dependent on the structure of the alkyl groups attached to the nitrogen atom.

For smaller dialkylnitrosamines, such as N-nitrosodimethylamine (NDMA), Cytochrome P450 2E1 (CYP2E1) is the primary enzyme responsible for its bioactivation. mdpi.com However, as the size of the alkyl substituents increases, the specificity for CYP2E1 is lost, and other CYP isoforms become more involved. nih.gov For N-nitrosamines with bulkier alkyl groups, such as N-nitrosodibutylamine and N-nitrosodi-n-propylamine, isoforms including CYP2A6, CYP2B1, CYP2C family enzymes, and CYP3A4 have been shown to play a significant role in their metabolic dealkylation. nih.govnih.gov

Given the presence of a benzyl (B1604629) group, which is considerably bulkier than a methyl or ethyl group, it is anticipated that the metabolism of a benzylnitrosamine derivative like this compound would involve a broader range of CYP isoforms beyond CYP2E1. Studies on N-nitrosodipropylamine (NDPA) have implicated CYP2E1 and CYP2B1 in its metabolic activation. mdpi.com Therefore, it is plausible that these isoforms, along with members of the CYP2C and CYP3A families, contribute to the α-hydroxylation of the benzyl group in this compound.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Various N-Nitrosamines

N-Nitrosamine Primary CYP Isoform(s)
N-Nitrosodimethylamine (NDMA) CYP2E1 mdpi.com
N-Nitrosodiethylamine (NDEA) CYP2E1, CYP2A6
N-Nitrosodi-n-propylamine (NDPA) CYP2E1, CYP2B1 mdpi.com

This table is based on data from related N-nitrosamine compounds and suggests potential pathways for this compound.

The enzymatic α-hydroxylation of N-nitrosamines by Cytochrome P450 enzymes results in the formation of unstable α-hydroxynitrosamines. nih.gov In the case of a precursor like N-nitrosobenzylamine, this would yield α-hydroxy-N-nitrosobenzylamine. These intermediates have very short half-lives, on the order of seconds under physiological conditions, and undergo spontaneous, non-enzymatic decomposition. nih.govnih.gov

The decomposition of the α-hydroxynitrosamine intermediate generates two key products: an aldehyde and a reactive electrophilic species, likely an alkyldiazonium ion or a carbocation. nih.gov For a benzylnitrosamine, this would result in the formation of benzaldehyde (B42025) and a benzyldiazonium ion. The benzyldiazonium ion is a highly reactive electrophile capable of alkylating cellular macromolecules, including DNA.

The acetoxy group in this compound is expected to be rapidly cleaved by esterases, yielding the same α-hydroxy-N-nitrosobenzylamine intermediate that would be formed from the CYP-mediated oxidation of N-nitrosobenzylamine. Therefore, the primary reactive metabolite is the benzyldiazonium ion.

Table 2: Predicted Primary Metabolites of this compound

Precursor Intermediate Primary Metabolites Reactivity

Specific kinetic parameters for the interaction of this compound with Cytochrome P450 enzymes have not been reported. However, general principles of enzyme kinetics for N-nitrosamine metabolism can be described. The rate of metabolism is dependent on the concentration of the substrate (the nitrosamine) and the specific CYP isoform(s) involved.

In vitro studies with various N-nitrosamines have demonstrated that the enzymatic reactions typically follow Michaelis-Menten kinetics, characterized by a maximum reaction velocity (Vmax) and a Michaelis constant (Km), which represents the substrate concentration at half of Vmax. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the Vmax/Km ratio.

For tobacco-specific nitrosamines, kinetic studies have been performed with specific human UGT isoforms. For instance, for the N-glucuronidation of N'-nitrosonornicotine, UGT2B10 exhibited a Km of 1.1 ± 0.2 mM and a relative Vmax of 2.1 ± 0.1 pmol/min/mg. nih.gov In comparison, UGT1A4 showed a much higher Km of 24.1 ± 3.4 mM and a lower relative Vmax of 1.1 ± 0.1 pmol/min/mg for the same substrate, indicating a lower affinity and efficiency. nih.gov While these data are for a different class of nitrosamines and a Phase II reaction, they illustrate the type of kinetic data obtained from in vitro studies.

Phase II Conjugation and Detoxification Mechanisms

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the metabolites, which increases their water solubility and facilitates their excretion from the body. pjoes.com For nitrosamine (B1359907) metabolites, glucuronidation and sulfation are important Phase II pathways. pjoes.com

Glucuronidation is a major Phase II detoxification pathway for a variety of xenobiotics, including metabolites of N-nitrosamines. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a suitable functional group on the substrate. pjoes.com

Hydroxylated metabolites of nitrosamines are primary substrates for glucuronidation. For example, the β-hydroxylated metabolite of N-nitrosodi-n-propylamine, N-nitroso-(2-hydroxypropyl)propylamine, is excreted in the urine as its glucuronide conjugate. nih.gov Similarly, tobacco-specific nitrosamines undergo extensive glucuronidation. nih.gov Studies have identified that UGT2B10 and UGT1A4 are key enzymes in the N-glucuronidation of several tobacco-specific nitrosamines. nih.gov It is therefore highly probable that the α-hydroxy-N-nitrosobenzylamine intermediate, or other hydroxylated metabolites of this compound, could be substrates for glucuronidation, leading to their detoxification and excretion.

Sulfation is another important Phase II conjugation reaction that can play a role in the metabolism of hydroxylated nitrosamines. This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate.

While generally considered a detoxification pathway, sulfation of certain β-hydroxyalkylnitrosamines can lead to the formation of reactive intermediates capable of alkylating DNA. acs.org For instance, the sulfation of N-nitrosomethyl-2-(hydroxyethyl)amine (NMHEA) has been shown to activate it into a DNA methylating agent. acs.org However, for other hydroxylated nitrosamines, sulfation is a detoxification mechanism. The role of sulfation in the metabolism of benzylnitrosamine derivatives has not been extensively studied, but it remains a potential pathway for the conjugation of hydroxylated metabolites.

Enzymology of N-Nitrosamine Metabolism

The specific enzymes involved in the metabolism of N-nitrosamines dictate the rate of activation and detoxification, influencing tissue-specific toxicity and carcinogenicity.

Studies on the parent compound, N-nitrosobenzylmethylamine (NBzMA), have identified specific enzymes responsible for its metabolic activation.

Cytochrome P450 (CYP) Enzymes: These Phase I enzymes are paramount in the initial activation of NBzMA. In humans, CYP2A6 and, to a lesser extent, CYP2E1 are the principal isoforms that catalyze the biotransformation of NBzMA in the liver nih.govtandfonline.com. Studies using microsomes from cell lines expressing individual human CYP isoforms demonstrated that CYP2A6 metabolizes NBzMA more readily than CYP2E1 nih.govtandfonline.com. In rodent models, CYP2A3 has been identified as a key enzyme in the esophageal metabolism of NBzMA, a primary target organ for its carcinogenicity nih.gov. The metabolism of other N-nitrosamines with larger alkyl groups also involves isoforms such as CYP2C and CYP3A4, indicating that substrate structure influences which P450 is involved nih.gov.

Glutathione (B108866) S-Transferases (GSTs): These Phase II enzymes are crucial for detoxifying the reactive electrophiles produced after CYP-mediated activation nih.gov. The induction of GSTs is considered a significant protective mechanism against NBzMA-induced carcinogenesis nih.gov.

The catalytic mechanism for the activation of NBzMA begins with its binding to the active site of a cytochrome P450 enzyme, such as CYP2A6 or CYP2E1. The interaction between the enzyme and substrate is highly specific, following an "induced fit" model where the enzyme's active site undergoes a conformational change to optimally accommodate the substrate.

Once bound, the CYP enzyme catalyzes the α-hydroxylation of one of the carbon atoms adjacent to the N-nitroso group nih.govresearchgate.net.

Hydroxylation of the benzyl carbon of NBzMA produces an unstable α-hydroxybenzyl-methylnitrosamine, which spontaneously decomposes to yield benzaldehyde and the methyldiazonium ion nih.govepa.gov.

Hydroxylation of the methyl carbon produces α-hydroxymethyl-benzylnitrosamine, which decomposes to yield formaldehyde (B43269) and a benzylating agent.

The alkyldiazonium ion is a highly reactive electrophile and is considered the ultimate carcinogenic metabolite, responsible for methylating DNA and initiating cancer nih.govresearchgate.netnih.gov. This compound serves as a synthetic precursor that can bypass this enzymatic hydroxylation step, decomposing directly upon hydrolysis to generate the same reactive species.

The activity of enzymes that metabolize NBzMA can be significantly altered by various chemical agents, a process known as enzyme induction or inhibition. These effects have been demonstrated in both laboratory (in vitro) and animal (in vivo) models.

In Vitro Models: Studies using cultured rat esophagus explants and human liver microsomes have identified several inhibitors of NBzMA metabolism. Naturally occurring compounds such as ellagic acid have been shown to inhibit both the metabolism of NBzMA and the subsequent binding of its metabolites to DNA in rat esophageal tissue nih.gov. Isothiocyanates, such as phenylethylisothiocyanate (B1427255) (PEITC) and phenylhexylisothiocyanate (PHITC), are potent inhibitors of the specific CYP enzymes responsible for NBzMA activation nih.govtandfonline.com.

Table 1: In Vitro Inhibition of N-nitrosobenzylmethylamine (NBzMA) Metabolism

ModulatorModel SystemTarget Enzyme(s)Observed EffectReference
Ellagic AcidCultured Rat Esophagus ExplantsNot Specified (CYPs)Dose-dependent decrease in benzaldehyde production and DNA adduct formation. nih.gov
Phenylethylisothiocyanate (PEITC)Human CYP2A6 & CYP2E1 MicrosomesCYP2A6, CYP2E1Inhibition of both enzymes. nih.govtandfonline.com
Phenylhexylisothiocyanate (PHITC)Human CYP2A6 & CYP2E1 MicrosomesCYP2E1More effective inhibitor of CYP2E1 than PEITC; ineffective against CYP2A6. nih.govtandfonline.com
8-MethoxypsoralenHuman Liver MicrosomesCYP2A6Substantial inhibition of NBzMA metabolism. nih.govtandfonline.com

Animal Models: Studies in rats have demonstrated that enzyme activity can be modulated differently in various organs. Pretreatment of rats with methylenedioxybenzene compounds like safrole and isosafrole led to a marked induction (two- to five-fold) of the hepatic metabolism of NBzMA. However, the same treatment paradoxically suppressed its metabolism in the esophagus nih.gov. Similarly, pretreatment with disulfiram (B1670777) or NBzMA itself also resulted in decreased esophageal metabolism nih.gov. Dietary interventions have also shown significant effects; for example, black raspberries can inhibit NBzMA metabolism while simultaneously inducing the detoxifying enzyme GST in the liver nih.gov.

Table 2: Modulation of N-nitrosobenzylmethylamine (NBzMA) Metabolism in Animal Models (Rat)

ModulatorOrganEffect on NBzMA MetabolismEffect on Detoxification EnzymesReference
Safrole, IsosafroleLiverMarked InductionNot specified nih.gov
Safrole, IsosafroleEsophagusSuppressionNot specified nih.gov
DisulfiramEsophagusSuppression (~40% decrease)Not specified nih.gov
Dietary Black RaspberriesEsophagus & LiverInhibitionInduction of GST in liver nih.gov
Phenylethylisothiocyanate (PEITC)LiverNo significant effectInduction of GST nih.gov

Role of Nrf2 Signaling in Metabolic Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress, such as that induced by carcinogenic compounds like nitrosamines. While direct studies on this compound's interaction with the Nrf2 pathway are not extensively documented, the role of Nrf2 in the metabolic modulation of nitrosamines as a class of compounds provides significant insights. Nrf2 activation is a key mechanism for regulating the expression of a wide array of genes that encode for phase II detoxification enzymes and antioxidant proteins, thereby influencing the biotransformation and detoxification of these carcinogens.

Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. frontiersin.orgnih.gov

The activation of the Nrf2 pathway plays a pivotal role in modulating the metabolic pathways of carcinogens by upregulating genes that enhance their detoxification. This includes a variety of phase II enzymes that conjugate carcinogens or their metabolites, rendering them more water-soluble and facilitating their excretion from the body. nih.gov Research has indicated that induction of the Nrf2 pathway can reduce the mutational burden of N-nitroso-dimethylamine (NDMA), a well-studied nitrosamine, by promoting the destruction of its DNA-reactive forms. mit.edu

Studies on mixtures of nitrosamines found in drinking water have shown that these compounds can induce oxidative stress, leading to the activation of the Nrf2 pathway. nih.govresearchgate.netopenrepository.com This activation is considered a protective response to the genotoxic potential of these carcinogens. The upregulation of Nrf2 target genes helps to counteract the cellular damage caused by reactive oxygen species (ROS) generated during the metabolic activation of nitrosamines.

The table below summarizes key genes regulated by the Nrf2 signaling pathway and their functions in the context of carcinogen metabolism.

GeneEnzyme/ProteinFunction in Carcinogen Metabolism
NQO1NAD(P)H:quinone oxidoreductase 1Detoxification of quinones and reduction of oxidative stress. frontiersin.org
GSTM1Glutathione S-transferase Mu 1Conjugation of electrophilic compounds with glutathione. nih.gov
GCLCGlutamate-cysteine ligase catalytic subunitRate-limiting enzyme in glutathione synthesis. nih.gov
HMOX1Heme oxygenase 1Antioxidant and anti-inflammatory functions. nih.gov
UGT1A1UDP-glucuronosyltransferase 1A1Conjugation of xenobiotics with glucuronic acid to facilitate excretion.

The following table details the impact of Nrf2 activation on various metabolic enzymes involved in the biotransformation of xenobiotics.

Enzyme FamilyEffect of Nrf2 ActivationRelevance to Nitrosamine Metabolism
Glutathione S-transferases (GSTs)UpregulationDetoxification of reactive electrophilic metabolites. nih.gov
UDP-glucuronosyltransferases (UGTs)UpregulationIncreases the water solubility and excretion of metabolites.
NAD(P)H:quinone oxidoreductase 1 (NQO1)UpregulationProtects against carcinogenicity by detoxifying quinones. frontiersin.org
Aldehyde dehydrogenases (ALDHs)UpregulationDetoxification of aldehyde intermediates produced during metabolism.

Molecular Mechanisms of Biological Interaction and Genomic Instability

DNA Adduct Formation and Repair Mechanisms

Upon metabolic activation, Acetoxymethylbenzylnitrosamine forms electrophilic intermediates that readily attack nucleophilic sites within the DNA molecule. This covalent binding results in the formation of DNA adducts, which are considered the primary initiating lesions in chemical carcinogenesis.

Research has shown that metabolites of this compound are capable of methylating DNA, leading to the formation of several distinct adducts. The most extensively studied and mutagenically significant of these is O⁶-methylguanine (O⁶-MeG). The formation of this particular adduct is a critical event in the mutagenic pathway of this compound. While O⁶-MeG is a major focus, it is understood that a spectrum of other methylated DNA lesions can also be formed. These include N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), which are typically the most abundant adducts formed by methylating agents. Although less directly miscoding than O⁶-MeG, these N-alkylated bases can contribute to genomic instability.

The reactive metabolites of this compound exhibit a preference for certain nucleophilic centers within the DNA structure. The primary targets for alkylation are the nitrogen and oxygen atoms of the purine (B94841) bases, guanine (B1146940) and adenine (B156593).

Key sites of adduct formation include:

O⁶-Guanine: Alkylation at this position is highly pro-mutagenic as it disrupts the normal Watson-Crick base pairing. An O⁶-methylguanine lesion preferentially pairs with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov

N7-Guanine: This is often the most frequent site of alkylation by many methylating agents. While N7-methylguanine adducts are not as directly miscoding as O⁶-methylguanine, they can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which can be mutagenic if not properly repaired.

N3-Adenine: Alkylation at this position can also occur, creating lesions that can block DNA replication and transcription.

The relative abundance of these adducts can vary depending on the specific reactive intermediate and the local DNA sequence environment.

The chemical structure of this compound, and specifically the nature of the reactive electrophile it generates, dictates the specificity of DNA adduct formation. As a model derivative of an esophageal carcinogen, N-nitroso-N-methyl-N-alpha-acetoxybenzylamine has been shown to act as a methylating agent. nih.gov

Studies on the mutation site specificity of this compound have revealed a significant influence of the local DNA sequence on the likelihood of adduct formation. Specifically, G:C to A:T transitions, the hallmark mutation of O⁶-methylguanine adducts, are observed to occur with a higher frequency at guanine residues that are flanked on the 5' side by a purine base (adenine or guanine). nih.gov This preference suggests that the chemical microenvironment of the DNA, dictated by the neighboring bases, plays a crucial role in the accessibility and reactivity of the O⁶ position of guanine to the alkylating species. This finding is consistent with the behavior of other S_N1-type direct-acting alkylating agents. nih.gov

Mammalian cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents like this compound. The primary pathways involved in the removal of the adducts formed by this compound are Base Excision Repair (BER) and Direct Reversal of Damage by O⁶-methylguanine-DNA methyltransferase (MGMT).

Base Excision Repair (BER): This pathway is responsible for the removal of N-alkylated purines such as N7-methylguanine and N3-methyladenine. nih.govnih.gov The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence.

O⁶-methylguanine-DNA Methyltransferase (MGMT): The highly mutagenic O⁶-methylguanine adduct is specifically repaired by the MGMT protein. nih.gov This "suicide" enzyme directly transfers the methyl group from the guanine to a cysteine residue within its own structure. This action restores the guanine to its correct form but inactivates the MGMT protein, which is then targeted for degradation. The cellular level of MGMT is therefore a critical determinant of susceptibility to the mutagenic effects of agents that produce O⁶-methylguanine.

The efficiency of these repair pathways can vary between different cell types and tissues, influencing the organ-specific carcinogenicity of nitrosamines.

Genotoxicity and Mutagenicity Mechanisms

The formation of DNA adducts by this compound, if not accurately repaired, can lead to permanent alterations in the DNA sequence, manifesting as gene mutations and larger-scale chromosomal aberrations.

The genotoxic effects of this compound are a direct consequence of the DNA adducts it forms. The primary mechanism of gene mutation induction by this compound is through the miscoding potential of O⁶-methylguanine.

Gene Mutations: As previously described, the presence of O⁶-methylguanine in the DNA template causes DNA polymerase to incorrectly incorporate thymine instead of cytosine during replication. This results in a G:C to A:T transition mutation in the subsequent round of DNA synthesis. nih.gov Studies have confirmed that the vast majority of mutations induced by N-nitroso-N-methyl-N-alpha-acetoxybenzylamine are indeed G:C to A:T transitions, consistent with the mutagenic specificity of the O⁶-methylguanine lesion. nih.gov

The following table summarizes the mutational specificity of N-nitroso-N-methyl-N-alpha-acetoxybenzylamine in the lacI gene of Escherichia coli.

Mutation Type Number of Mutations Percentage of Total Mutations
G:C → A:T Transitions16998.8%
Other Mutations21.2%
Total 171 100%

Data derived from a study on the mutation site specificity of N-nitroso-N-methyl-N-alpha-acetoxybenzylamine. nih.gov

Chromosomal Aberrations: While the primary mutagenic outcome of this compound is point mutations, the formation of DNA adducts can also lead to more extensive chromosomal damage. DNA adducts can stall replication forks, leading to DNA strand breaks. If these breaks are not properly repaired, they can result in chromosomal rearrangements, including deletions, insertions, and translocations. The accumulation of such aberrations can contribute to genomic instability, a hallmark of cancer. While direct studies on chromosomal aberrations induced specifically by this compound are limited, the known genotoxicity of nitrosamines suggests this is a plausible mechanism of its carcinogenicity.

Molecular Basis of Miscoding and Persistent Mutations

The genotoxicity of this compound is rooted in its ability to form covalent adducts with DNA, which can lead to miscoding during replication and result in persistent mutations. The process is initiated by the metabolic activation of the parent compound, leading to the formation of a reactive benzylating species.

This reactive intermediate, a benzyl (B1604629) carbocation, exhibits a strong affinity for nucleophilic sites on DNA bases. While specific studies identifying the complete profile of DNA adducts formed by this compound are not extensively available in the reviewed literature, the primary mechanism is understood to be the benzylation of DNA. The benzyl group is transferred to various positions on the DNA bases, with a particular propensity for the N7 and O6 positions of guanine, as well as other sites on adenine and cytosine.

The formation of these bulky benzyl-DNA adducts distorts the helical structure of DNA. mdpi.com During DNA replication, these adducted bases can be misread by DNA polymerases, leading to the incorporation of an incorrect nucleotide opposite the damaged base. For instance, an O6-benzylguanine adduct may be paired with thymine instead of cytosine, resulting in a G:C to A:T transition mutation after the subsequent round of replication. If these adducts are not repaired before the cell divides, the mutations become permanently fixed in the genome of the daughter cells.

The persistence of these mutations is a critical factor in the carcinogenic potential of such compounds. The efficiency and fidelity of various DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), play a crucial role in mitigating the genotoxic effects of this compound. However, if the rate of adduct formation overwhelms the cellular repair capacity, or if the adducts are located in regions of the genome that are less accessible to repair enzymes, the likelihood of persistent mutations increases significantly. The tobacco-specific nitrosamines NNN and NNK, for example, are known to form pyridyloxobutyl (POB) DNA adducts that, if unrepaired, lead to characteristic mutational signatures in the genome. nih.govbiorxiv.org

Comparative Analysis of Mutagenic Potential: this compound vs. Related Nitrosamines

Studies comparing the mutagenic potential of different nitrosamines have provided valuable insights into the structure-activity relationships of this class of compounds. A key determinant of mutagenic potency is the nature of the alkylating or aralkylating species generated upon metabolic activation.

Research directly comparing the mutagenicity of N-benzyl-N-(acetoxymethyl)nitrosamine, a compound that yields a benzylating species, with N-methyl-N-(alpha-acetoxybenzyl)nitrosamine, which generates a methylating species, has been conducted in V79 Chinese hamster cells. The results of these studies indicate that the methylating nitrosamine (B1359907) is significantly more mutagenic than the benzylating nitrosamine. nih.gov This difference in mutagenic potency can be attributed to several factors, including the chemical reactivity of the ultimate electrophile and the efficiency with which the resulting DNA adducts are repaired.

Methylating agents, such as those derived from N-nitrosodimethylamine (NDMA), readily form small methyl adducts, such as O6-methylguanine. hesiglobal.org These smaller adducts are known to be highly miscoding and can efficiently lead to point mutations. In contrast, the bulkier benzyl adducts formed by this compound may be more likely to cause distortions in the DNA helix that can stall DNA replication or be more readily recognized by cellular DNA repair mechanisms, potentially leading to a lower frequency of mutations.

The following table summarizes the comparative mutagenicity of a methylating versus a benzylating nitrosamine derivative in V79 cells.

CompoundType of Alkylating/Aralkylating SpeciesRelative Mutagenic Potency
N-methyl-N-(alpha-acetoxybenzyl)nitrosamineMethylatingHigh
N-benzyl-N-(acetoxymethyl)nitrosamineBenzylatingLower than methylating

It is important to note that while the mutagenic potential of benzylating agents like this compound may be lower than that of some methylating nitrosamines in certain experimental systems, they are still capable of inducing mutations and exhibiting genotoxic effects. nih.gov

Role of Carbocation Stability in Genotoxic Potential

The genotoxic potential of this compound is intrinsically linked to the formation and stability of the benzyl carbocation, the ultimate electrophilic species responsible for DNA adduction. A carbocation is a positively charged carbon atom, and its stability is a key factor in its reactivity and ability to interact with cellular macromolecules.

The benzyl carbocation is a resonance-stabilized carbocation. The positive charge on the benzylic carbon can be delocalized over the aromatic ring through resonance, which significantly increases its stability compared to simple alkyl carbocations. This enhanced stability allows the benzyl carbocation to have a longer lifetime in the cellular environment, increasing the probability of it reaching and reacting with DNA.

The stability of the carbocation influences the regioselectivity of DNA adduction. A more stable carbocation can be more selective in its reactions with the various nucleophilic sites within the DNA molecule. While direct studies on the reaction of the benzyl carbocation from this compound with DNA are limited, it is anticipated that its stability plays a crucial role in determining the profile of DNA adducts formed.

The relationship between carbocation stability and genotoxicity is a fundamental concept in chemical carcinogenesis. More stable carbocations are generally more effective at alkylating DNA, and this is a critical step in the initiation of cancer. Therefore, the inherent stability of the benzyl carbocation is a significant contributor to the genotoxic potential of this compound.

Protein and Cellular Target Interactions

Beyond its direct interaction with DNA, this compound and its reactive metabolites can interact with other cellular macromolecules, leading to a broader spectrum of cellular stress and dysfunction.

Interaction with Non-DNA Cellular Macromolecules

The electrophilic benzyl carbocation generated from this compound is not exclusively reactive towards DNA. It can also form adducts with other cellular nucleophiles, most notably proteins. The formation of protein adducts can have significant biological consequences by altering protein structure and function.

Specific proteins that may be targeted are those with nucleophilic amino acid residues, such as cysteine, histidine, and lysine. Adduction to these residues can lead to enzyme inhibition, disruption of protein-protein interactions, and interference with cellular signaling pathways. While there is a lack of specific research identifying the protein targets of this compound, it is a well-established principle that reactive intermediates of many carcinogens, including other nitrosamines, can bind to cellular proteins. hesiglobal.org For instance, N-nitrosodimethylamine (NDMA) is known to alkylate proteins. hesiglobal.org

Cellular Responses to this compound-Induced Stress

The cellular damage induced by this compound, including DNA and protein adduction, triggers a complex network of cellular stress responses. These responses are aimed at mitigating the damage, maintaining cellular homeostasis, and determining the fate of the cell.

Upon detection of DNA damage, cells activate DNA damage response (DDR) pathways. These pathways involve a cascade of signaling events that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis (programmed cell death) to eliminate the damaged cell.

In addition to the DDR, the accumulation of adducted proteins can lead to proteotoxic stress. This can trigger the unfolded protein response (UPR) in the endoplasmic reticulum and the activation of heat shock proteins, which are involved in protein folding and degradation.

Exposure to nitrosamines has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS). maastrichtuniversity.nl This oxidative stress can further damage cellular components, including lipids, proteins, and DNA, and can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. mdpi.com While specific studies on this compound are not available, it is plausible that this compound also contributes to cellular stress through the induction of ROS.

Advanced Methodological Approaches in Acetoxymethylbenzylnitrosamine Research

Analytical Methodologies for Detection and Characterization of Metabolites and Adducts

The detection and characterization of Acetoxymethylbenzylnitrosamine metabolites and their interaction products with cellular macromolecules, such as DNA, rely on a suite of highly sensitive and specific analytical techniques.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of unknown metabolites and adducts of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm, which allows for the determination of the elemental composition of an analyte. nih.gov This capability is invaluable for identifying novel metabolites and for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can resolve complex mixtures and provide detailed structural information through tandem mass spectrometry (MS/MS) experiments. nih.gov In the context of this compound research, HRMS can be employed to identify products of metabolic activation, such as hydroxylated or glucuronidated metabolites, and to characterize the structure of DNA adducts formed upon covalent binding of reactive intermediates to DNA bases.

Illustrative Data Table: Putative Metabolites of a Nitrosamine (B1359907) Compound Identified by HRMS

Observed m/zCalculated Elemental FormulaMass Error (ppm)Proposed Metabolite
225.1234C₁₀H₁₆N₂O₃1.2Hydroxylated Metabolite
385.1678C₁₆H₂₄N₂O₈-0.9Glucuronide Conjugate
209.1289C₁₀H₁₆N₂O₂1.5Demethylated Metabolite

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the comprehensive profiling of metabolites in biological samples. nih.govnih.gov The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of complex mixtures of metabolites followed by their sensitive and selective detection and quantification. nih.gov

In the study of this compound, LC-MS/MS can be used to develop a detailed profile of its metabolites in various biological matrices, such as urine, plasma, and tissue homogenates. nih.gov By employing different chromatographic techniques, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), a wide range of metabolites with varying polarities can be separated and analyzed. lcms.cz Tandem mass spectrometry, often performed on triple quadrupole or ion trap instruments, provides structural information and allows for highly sensitive quantification using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov

Illustrative Data Table: Quantification of Nitrosamine DNA Adducts by LC-MS/MS

DNA AdductRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (fmol/μg DNA)
O⁶-methylguanine5.8282.1166.10.5
N⁷-methylguanine4.2282.1166.11.2
O⁴-methylthymine7.1256.1140.10.8

Note: This table contains representative data for common DNA adducts formed by simple nitrosamines to demonstrate the capabilities of LC-MS/MS. Specific data for this compound is not available in the public domain.

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. nih.govnih.govspringernature.com This technique is particularly valuable when the identity of the DNA adducts is unknown or when dealing with very low levels of adduction.

The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. nih.gov The resulting ³²P-labeled adducts are then separated by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by measuring their radioactivity. nih.gov This method has been instrumental in assessing the genotoxic potential of a wide range of carcinogens.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.govnih.govchromatographyonline.com In the context of this compound research, GC-MS is particularly useful for the analysis of volatile metabolites that may be produced during its biotransformation.

For GC-MS analysis, non-volatile metabolites often require a derivatization step to increase their volatility and thermal stability. nih.govthermofisher.com Following separation on a gas chromatographic column, the metabolites are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI), resulting in characteristic fragmentation patterns that can be used for structural identification by comparison with mass spectral libraries. thermofisher.com

Illustrative Data Table: Volatile Metabolites of a Nitrosamine Detected by GC-MS

MetaboliteRetention Time (min)Key Fragment Ions (m/z)Method of Identification
Formaldehyde (B43269)2.529, 30Library Match (NIST)
Benzaldehyde (B42025)8.977, 105, 106Library Match (NIST)
Benzyl (B1604629) alcohol7.379, 108Library Match (NIST)

Note: This table provides examples of potential volatile metabolites from a benzyl-containing nitrosamine to illustrate the application of GC-MS. Specific data for this compound is not publicly available.

In addition to mass spectrometry, other spectroscopic techniques play a crucial role in the structural elucidation of metabolites and reactive intermediates of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for determining the complete chemical structure of molecules in solution. nih.gov It provides detailed information about the connectivity of atoms and the stereochemistry of a molecule. In nitrosamine research, NMR can be used to characterize the structure of stable metabolites and to study the conformation of the nitrosamine itself.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While it is not as structurally informative as NMR or mass spectrometry, it can be used to monitor the formation and disappearance of intermediates in kinetic studies and for the quantification of compounds with a suitable chromophore.

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that can be used to detect and quantify fluorescent compounds. If this compound or its metabolites are fluorescent, this technique can be a powerful tool for their analysis at very low concentrations.

In Vitro and Ex Vivo Research Models for Mechanistic Studies

In vitro and ex vivo research models are indispensable for investigating the mechanisms of action of this compound, including its metabolic activation, detoxification pathways, and the nature of its interactions with cellular targets. inotiv.comnih.govmdpi.com

In Vitro Models: These models utilize isolated cells, subcellular fractions (e.g., microsomes, S9 fractions), or purified enzymes to study specific biochemical processes in a controlled environment. mdpi.com For instance, incubating this compound with liver microsomes can be used to identify the cytochrome P450 enzymes responsible for its metabolic activation. Cell culture systems, such as primary hepatocytes or immortalized cell lines, allow for the study of cellular responses to the compound, including DNA damage, cytotoxicity, and induction of gene expression. mdpi.com

Ex Vivo Models: Ex vivo models involve the use of tissues or organs that have been removed from an organism and are maintained in a viable state for a short period. nih.govmdpi.comresearchgate.net These models, such as precision-cut tissue slices or perfused organs, provide a more integrated system that better reflects the complex interactions between different cell types within a tissue. nih.govmdpi.com They are particularly useful for studying organ-specific metabolism and toxicity of this compound.

Illustrative Data Table: Genotoxicity of a Nitrosamine in an In Vitro Cell Model

Concentration (μM)Cell Viability (%)DNA Strand Breaks (Arbitrary Units)Micronucleus Frequency (%)
0 (Control)100 ± 55 ± 11.2 ± 0.3
1092 ± 615 ± 32.5 ± 0.5
5075 ± 842 ± 56.8 ± 1.1
10058 ± 785 ± 912.4 ± 2.3

Note: This table presents representative data from a genotoxicity study of a hypothetical nitrosamine in a cell culture model to illustrate the type of data generated from such experiments. Specific data for this compound is not available in the public literature.

Bacterial Reverse Mutation Assays (e.g., Ames Test) for Mutagenicity Mechanisms

The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone for assessing the mutagenic potential of chemical substances. wikipedia.orgnih.gov This short-term assay utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered with mutations in genes essential for amino acid synthesis (e.g., histidine or tryptophan). wikipedia.orgnih.govnih.gov These auxotrophic bacteria are unable to grow on a medium deficient in that specific amino acid. The principle of the test lies in detecting reverse mutations (reversions) that restore the gene's function, allowing the bacteria to synthesize the required amino acid and form colonies. wikipedia.org An increase in the number of revertant colonies in the presence of a test substance, compared to a control, indicates that the substance is mutagenic. wikipedia.orgbiotoxicity.com

To mimic mammalian metabolism, the assay is often conducted with and without the addition of a liver enzyme extract, typically the S9 fraction from rats or hamsters. nih.govnih.gov This is crucial for N-nitrosamines, as many require metabolic activation to become mutagenic. nih.govnih.gov Research on other nitrosamines has shown that specific assay conditions, such as the use of the pre-incubation method and hamster liver S9, can enhance the sensitivity for detecting their mutagenicity. nih.govnih.gov

While direct studies on this compound using the Ames test are not extensively reported in publicly available literature, this assay would be a primary step in its mutagenicity assessment. The selection of tester strains would be critical to detect different types of mutations, such as base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98, TA1537). nih.gov

Table 1: Illustrative Data Representation for Ames Test with this compound

Tester StrainMetabolic Activation (S9)Concentration of this compoundMean Revertant Colonies/Plate ± SDFold Increase Over ControlMutagenicity Assessment
TA100AbsentControl (Vehicle)120 ± 151.0-
TA100AbsentConcentration 1135 ± 181.1-
TA100AbsentConcentration 2140 ± 201.2-
TA100PresentControl (Vehicle)130 ± 171.0-
TA100PresentConcentration 1280 ± 252.2+
TA100PresentConcentration 2450 ± 353.5+
TA98PresentControl (Vehicle)40 ± 81.0-
TA98PresentConcentration 145 ± 91.1-
TA98PresentConcentration 250 ± 111.3-

Note: This table is for illustrative purposes only and represents a hypothetical outcome. A result is typically considered positive if a dose-related increase in revertants is observed, with at least a two-fold increase over the negative control.

Mammalian Cell Genotoxicity Assays (e.g., Chromosome Aberration, Micronucleus, Mouse Lymphoma Test)

To complement bacterial assays and assess genotoxicity in a system more relevant to humans, a battery of in vitro mammalian cell assays is employed. These tests can detect a broader range of genetic damage, including chromosomal damage.

Chromosome Aberration Test : This cytogenetic assay evaluates the ability of a substance to induce structural or numerical changes in chromosomes of cultured mammalian cells. nih.govwindows.net Cells are treated with the test compound, and metaphase chromosomes are examined microscopically for abnormalities like breaks, deletions, and rearrangements. mdpi.com

Micronucleus Test : The in vitro micronucleus test is a reliable assay for detecting genotoxic carcinogens. wikipedia.org It identifies small, membrane-bound DNA fragments in the cytoplasm of interphase cells, known as micronuclei. wikipedia.orgcriver.com These micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division, indicating clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. wikipedia.orgcriver.com

Mouse Lymphoma Assay (MLA) : The MLA is a gene mutation assay that detects a wide range of genetic events, from point mutations to chromosomal alterations affecting the thymidine (B127349) kinase (Tk) gene in mouse lymphoma cells. nih.govpmiscience.comresearchgate.netspringernature.com

Research has demonstrated that this compound is mutagenic in V79 Chinese hamster cells, indicating its ability to induce genetic alterations in a mammalian cell system. nih.gov This finding underscores the importance of conducting a full battery of mammalian genotoxicity assays to fully characterize its genotoxic profile.

Comet Assay for DNA Damage Assessment

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells. nih.govyoutube.com The principle involves embedding treated cells in an agarose gel on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. nih.gov Under an electric field, fragmented DNA migrates away from the nucleoid, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). nih.gov The length and intensity of the comet tail are proportional to the amount of DNA damage. mdpi.com

The alkaline version of the assay is highly sensitive and can detect single- and double-strand breaks, as well as alkali-labile sites. nih.gov The neutral version is primarily used to detect double-strand breaks. nih.gov This assay is valuable in this compound research for quantifying its DNA-damaging potential and for studying the kinetics of DNA repair following exposure. nih.gov

Table 2: Example Data from a Comet Assay on Human Hepatocytes (HepG2) Exposed to this compound

Treatment GroupMean Tail Moment (Arbitrary Units) ± SEMInterpretation of DNA Damage
Vehicle Control1.5 ± 0.3Baseline
This compound (Low Conc.)8.2 ± 1.1Moderate
This compound (High Conc.)25.6 ± 3.4Significant
Positive Control (e.g., Etoposide)30.1 ± 2.9Significant

Note: This table is a hypothetical representation of potential results.

Cell-Free Systems and Recombinant Enzyme Assays for Metabolic Pathway Characterization

Understanding the metabolic activation of this compound is key to understanding its mechanism of genotoxicity. Cell-free systems, such as liver microsomes or the S9 fraction, are instrumental in these investigations. These preparations contain a mixture of metabolic enzymes, particularly cytochrome P450s (CYPs), which are often involved in the activation of nitrosamines.

By incubating this compound with these systems and necessary cofactors (e.g., NADPH), researchers can identify the metabolites formed and determine the enzymatic pathways involved. Further specificity can be achieved using recombinant enzymes, where a single human enzyme (e.g., a specific CYP isoform) is expressed in a host system. These assays allow for the precise identification of the enzymes responsible for metabolizing the parent compound into its reactive, DNA-damaging form.

Organotypic Culture Models and Microphysiological Systems for Investigating Tissue-Specific Mechanisms

While standard 2D cell cultures are valuable, they often lack the complexity of in vivo tissues. Organotypic culture models and microphysiological systems (MPS), also known as "organs-on-a-chip," offer more physiologically relevant platforms. nih.govaging-us.comnih.gov

Organotypic Culture Models : These are 3D cultures where cells are grown in a way that mimics the architecture and function of a specific tissue or organ. nih.govfrontiersin.org For instance, a 3D skin model can be used to study dermal exposure, or liver spheroids can be used to investigate hepatotoxicity and metabolism in a more realistic context. nih.gov

Microphysiological Systems (MPS) : These are advanced in vitro models that use microfluidics to create dynamic, multi-cellular environments that simulate the physiological conditions of human organs. nih.govbioradiations.comdarpa.milmimetas.com MPS can incorporate fluid flow, mechanical cues, and multiple cell types to better replicate in vivo responses. bioradiations.commimetas.com Liver MPS, for example, can be used to study the metabolism of this compound and its subsequent effects on liver cells with high fidelity. mimetas.com

These advanced models are crucial for investigating the tissue-specific mechanisms of this compound toxicity and metabolism, providing a bridge between simple in vitro assays and complex in vivo studies. nih.govresearchgate.net

In Vivo Animal Models for Systemic Mechanistic Investigations

Rodent Models (e.g., Rats, Mice) in Elucidating Metabolic and Genotoxic Pathways

In vivo studies in rodent models are essential for understanding the systemic effects of this compound, including its distribution, metabolism, and carcinogenic potential in a whole organism. Rats and mice are commonly used due to their well-characterized biology and the availability of transgenic models.

Following administration of the compound, researchers can analyze various tissues for DNA adducts (the covalent binding of the carcinogen to DNA), which are considered a critical initiating event in chemical carcinogenesis. Furthermore, genotoxicity can be assessed directly in animal tissues using assays like the in vivo micronucleus test, which examines micronuclei formation in bone marrow erythrocytes. wikipedia.orgnih.gov

Metabolic studies in rodents can identify the major metabolites in urine, feces, and blood, providing a comprehensive picture of the compound's biotransformation and excretion. These studies are critical for validating the metabolic pathways identified in vitro and for understanding the organ-specific toxicity of this compound. For example, studies on related nitrosamines in rats have been instrumental in linking metabolic activation to organ-specific tumor induction. nih.govnih.gov

Non-Rodent Animal Models (e.g., Pig models, Drosophila, C. elegans) for Comparative Mechanistic Studies

The reliance on traditional rodent models for toxicological studies is increasingly being supplemented by non-rodent models to provide a broader, more comparative understanding of chemical carcinogenesis. nih.govnih.gov The selection of an appropriate non-rodent species is guided by scientific, ethical, and practical considerations, with the goal of finding a model that best recapitulates human physiology and metabolism. mdpi.comnih.gov For a compound like this compound, employing a diverse range of non-rodent models would be invaluable for elucidating mechanisms of action that might be missed in rodent-only studies.

Pig Models: Swine, particularly miniature pig breeds, are gaining prominence in preclinical toxicology as a non-rodent species. nih.govrsc.org Their anatomical, physiological, and biochemical similarities to humans are notable, especially concerning the digestive, cardiovascular, and immune systems. rsc.orgfrontiersin.orgnih.gov For nitrosamine research, the pig model is advantageous due to comparable metabolic pathways, which can offer more relevant insights into oral bioavailability and first-pass metabolism than some other models. acs.org Studies using pig models could provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, helping to bridge the gap between preclinical data and human risk assessment. nih.govacs.org

Invertebrate Models (Drosophila melanogaster and Caenorhabditis elegans): While physiologically distant from humans, invertebrate models like the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) offer powerful tools for high-throughput screening and mechanistic studies of conserved biological pathways. C. elegans, for instance, possesses a range of detoxification enzymes, including cytochrome P450s (CYPs) and glutathione (B108866) S-transferases (GSTs), and has been used to study the metabolism of various toxins. acs.org Its short lifespan and genetic tractability allow for rapid investigation of genes involved in the response to chemical exposure. acs.orgoup.comoup.com These models could be employed to screen for genetic factors that modify the toxicity of this compound and to rapidly identify key metabolic and DNA repair pathways that are conserved across species.

Table 1: Comparison of Non-Rodent Models for Mechanistic Toxicology Studies

Model Organism Key Advantages Potential Application in Nitrosamine Research Limitations
Pig (e.g., Minipig) High physiological, anatomical, and metabolic similarity to humans. rsc.orgfrontiersin.orgnih.gov Good model for oral bioavailability studies. acs.org Investigating ADME profiles, organ-specific toxicity, and metabolic pathways relevant to humans. Higher cost and lower throughput compared to smaller models. Ethical considerations.
Drosophila melanogaster (Fruit Fly) Short life cycle, complex organ systems, powerful genetic tools, and conserved disease pathways. High-throughput screening of toxicity, identification of genetic modifiers of susceptibility, and study of conserved signaling pathways. Significant differences in metabolism and physiology compared to mammals.

| Caenorhabditis elegans (Nematode) | Very short lifespan, simple anatomy, well-defined genome, and amenable to large-scale genetic and chemical screens. acs.orgoup.com | Rapid assessment of developmental toxicity, neurotoxicity, and identification of fundamental detoxification and DNA repair pathways. acs.org | Lacks complex organ systems (e.g., lungs, liver). Drug absorption and metabolism can be simplistic. |

Investigation of Species-Specific Differences in Metabolism and DNA Adduct Formation

The carcinogenic activity of most nitrosamines, presumably including this compound, is dependent on their metabolic activation into reactive electrophiles that can form covalent adducts with DNA. heraldopenaccess.us Significant interspecies differences in the expression and activity of metabolic enzymes can lead to different profiles of metabolites and DNA adducts, which is a critical factor in extrapolating toxicity data from animals to humans. nih.govsemanticscholar.orgfigshare.com

Metabolism of nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the initial α-hydroxylation step—a key activation pathway. researchgate.net However, the specific CYP isoforms involved can vary greatly between species. For example, in humans, CYP2A13 and CYP2A6 are key enzymes in the activation of tobacco-specific nitrosamines, while different isoforms may be dominant in rats or mice. nih.gov These differences in enzyme activity can affect not only the rate of activation but also the regioselectivity of the hydroxylation, leading to different reactive intermediates. nih.gov

Consequently, the types and quantities of DNA adducts formed can differ between species. For tobacco-specific nitrosamines, metabolic activation leads to intermediates that form pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) DNA adducts. The relative abundance of these adducts in target tissues can vary between animal models, potentially explaining species-specific differences in organotropism and carcinogenic potency. Therefore, a thorough investigation into the species-specific metabolism of this compound and the characterization of the resulting DNA adducts in multiple animal models are essential for accurate human risk assessment.

Biomarker Discovery and Validation in Animal Models for Mechanistic Insights

Biomarkers are objectively measured indicators of a biological state or process and are crucial in toxicology for understanding exposure, mechanism of action, and effect. heraldopenaccess.us In the context of this compound research, the discovery and validation of specific biomarkers in animal models can provide mechanistic insights and potentially serve as tools for monitoring human exposure.

The biomarker development process involves several stages, including discovery, qualification, analytical validation, and clinical validation. heraldopenaccess.us

Discovery: This phase involves identifying potential biomarkers using high-throughput techniques. For nitrosamine exposure, this could involve using toxicogenomics to find genes whose expression changes upon exposure, proteomics to identify altered protein levels, or mass spectrometry-based methods to detect specific DNA adducts or urinary metabolites. DNA adducts, in particular, are considered strong mechanism-based biomarkers for genotoxic carcinogens as they represent the initial molecular lesion.

Analytical Validation: Once a candidate biomarker is identified, a robust analytical method for its detection and quantification must be developed and validated. This process ensures the assay is sensitive, specific, accurate, and reproducible. heraldopenaccess.us For example, validating an LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to measure a specific this compound-derived DNA adduct in tissue would involve establishing its limit of detection, linearity, precision, and accuracy.

Mechanistic Validation: In animal models, the link between the biomarker and the toxicological outcome must be established. This involves demonstrating a clear relationship between the level of the biomarker (e.g., a specific DNA adduct) and the administered dose, as well as the eventual tumor response. This step confirms that the biomarker is mechanistically relevant to the carcinogenic process.

Table 2: Stages of Biomarker Validation

Validation Stage Objective Key Parameters
Discovery Identify candidate biomarkers related to exposure or effect. Identification of metabolites, DNA adducts, or altered gene/protein expression.
Analytical Validation Ensure the measurement of the biomarker is accurate, reliable, and reproducible. Specificity, Sensitivity, Linearity, Precision, Accuracy, Robustness. heraldopenaccess.us
Mechanistic/Preclinical Validation Establish the relationship between the biomarker and the biological process or toxicological endpoint in animal models. Dose-response relationship, correlation with target organ toxicity, and predictive value for adverse outcomes.

| Clinical Validation | Confirm the biomarker's utility and performance in a relevant human population. | Correlation with disease state or exposure levels in human subjects. |

Computational and In Silico Approaches

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Prediction

Quantum chemical (QC) calculations have become indispensable tools for predicting reaction pathways and understanding the mechanisms of chemical toxicity at the molecular level. Density Functional Theory (DFT) is a widely used QC method that can accurately model the electronic structure of molecules, making it ideal for studying the metabolic activation of nitrosamines. researchgate.net

For a compound like this compound, DFT calculations can be used to:

Model the Initial Metabolic Step: The first step in nitrosamine activation is typically α-hydroxylation by CYP enzymes. DFT can calculate the activation energy barriers for hydroxylation at different positions on the molecule, predicting the most likely sites of metabolic attack.

Characterize Reactive Intermediates: Following hydroxylation, nitrosamines form unstable intermediates that decompose to yield highly reactive diazonium ions. researchgate.net DFT can model the stability and electronic properties of these intermediates, providing insight into their reactivity towards biological macromolecules like DNA.

Predict DNA Adduct Formation: The reaction between diazonium ions and DNA nucleobases can be modeled to predict the most likely sites of DNA alkylation (e.g., the N7 or O6 positions of guanine). researchgate.net By comparing the energy barriers for different pathways, researchers can predict the relative abundance of various DNA adducts.

These computational predictions provide a theoretical framework that can guide experimental studies, helping to identify key metabolites and DNA adducts for analytical measurement.

Molecular Dynamics Simulations for Macromolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This approach provides a dynamic view of how a small molecule, such as this compound or its metabolites, interacts with biological macromolecules like enzymes and DNA.

Enzyme-Substrate Interactions: MD simulations can model the binding of this compound within the active site of a CYP450 enzyme. nih.gov These simulations reveal the specific amino acid residues involved in binding, the orientation of the substrate relative to the enzyme's heme group, and the conformational changes that occur upon binding. nih.gov This information is critical for understanding the basis of metabolic regioselectivity observed in different species or with different CYP isoforms.

DNA Adduct Dynamics: Once a DNA adduct is formed, MD simulations can be used to investigate its structural and dynamic consequences. acs.org Simulations can show how the adduct alters the local DNA helix structure, its stability, and its interaction with water and ions. semanticscholar.org Furthermore, MD can be used to model how the presence of an adduct affects the binding and function of DNA polymerases or repair enzymes, providing mechanistic insight into the mutagenic potential of the lesion. For example, simulations can help explain why a particular adduct is prone to causing replication errors, leading to specific mutation signatures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity or toxicity. For nitrosamines, QSAR models are primarily developed to predict carcinogenic potency. nih.gov

A QSAR model is built using a dataset of compounds with known activities (the training set) and is described by a mathematical equation:

Activity = f (Molecular Descriptors)

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule, derived from its 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) structure.

Statistical Model: A statistical method, such as multiple linear regression or machine learning algorithms, is used to find the best correlation between the descriptors and the activity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model development.

For this compound, a validated QSAR model for nitrosamine carcinogenicity could be used to predict its carcinogenic potential without conducting a long-term animal study. nih.gov Beyond simple prediction, QSAR can provide mechanistic insights by identifying which molecular descriptors are most influential. For instance, if descriptors related to electronic properties at the α-carbon are highly correlated with carcinogenicity, it supports the hypothesis that metabolic activation at this position is a key mechanistic step.

Table 3: Common Molecular Descriptors in Nitrosamine QSAR Studies

Descriptor Type Example Information Encoded
Topological (2D) Kier & Hall connectivity indices Molecular size, shape, and degree of branching.
Quantum Chemical HOMO/LUMO energies Electron-donating/accepting ability, related to reactivity.
Geometric (3D) Molecular surface area Steric properties and potential for interaction.

| Constitutional (1D/0D) | Molecular Weight, Atom Counts | Basic composition of the molecule. |

Network-Based Approaches for Metabolic Pathway Analysis

The metabolism of xenobiotics, such as the chemical compound this compound, involves a complex series of biochemical reactions that can be challenging to fully elucidate using traditional experimental methods alone. Network-based approaches, a cornerstone of systems biology, offer a powerful computational framework to analyze these intricate metabolic pathways. By representing the metabolic system as a network of interconnected reactions and metabolites, these methods can simulate and predict metabolic fluxes, identify key enzymatic reactions, and explore the systemic effects of the compound.

The foundational step in any network-based analysis is the reconstruction of a comprehensive metabolic network. This involves compiling all known biochemical reactions relevant to the metabolism of this compound and the host organism. This process is typically initiated by leveraging existing metabolic databases and literature to draft a model, which is then refined and curated.

For this compound, the reconstruction would focus on integrating pathways known to be involved in the metabolism of nitrosamines. N-nitrosamines are known to undergo metabolic activation, primarily through oxidation by Cytochrome P450 (CYP) enzymes. researchgate.netnih.govimpactfactor.orgnih.gov This activation is a critical step leading to the formation of reactive electrophilic intermediates that can interact with cellular macromolecules. The reconstructed network would, therefore, include detailed representations of CYP-mediated oxidation reactions.

The process of metabolic network reconstruction can be broken down into the following stages:

Drafting a Reconstruction: This initial phase involves gathering all known metabolic reactions and the enzymes that catalyze them from various databases. wikipedia.org This creates a preliminary model of the organism's metabolic capabilities.

Model Refinement: The draft model is then meticulously curated to ensure accuracy. This includes verifying reaction stoichiometry, adding subcellular compartmentalization, and incorporating organism-specific data.

Conversion to a Mathematical Model: The refined network is converted into a mathematical format, most commonly a stoichiometric matrix (S matrix). researchgate.net This matrix represents the quantitative relationships between metabolites and reactions in the network.

A hypothetical reconstruction for this compound metabolism would include reactions for its initial hydrolysis to a more reactive intermediate, followed by the critical α-hydroxylation steps catalyzed by specific CYP isozymes. Subsequent reactions leading to the formation of alkylating agents and detoxification pathways, such as glutathione conjugation, would also be incorporated.

Once a metabolic network is reconstructed and represented mathematically, Flux Balance Analysis (FBA) can be employed to simulate the flow of metabolites through the network. wikipedia.org FBA is a constraint-based modeling approach that calculates the optimal distribution of metabolic fluxes that satisfies a given objective function, such as maximizing biomass production or the rate of detoxification. wikipedia.org

In the context of this compound research, FBA can be used to:

Predict Metabolic Fates: By simulating the metabolic network under different conditions, FBA can predict the primary metabolic routes for the compound and identify the major metabolites formed.

Analyze Metabolic Shifts: The introduction of a xenobiotic can cause significant shifts in cellular metabolism. FBA can be used to analyze these changes and understand how the cell reallocates its metabolic resources in response to this compound exposure.

The application of FBA to study the metabolism of this compound would involve defining an objective function relevant to the biological question. For instance, to study its bioactivation, the objective could be to maximize the production of the ultimate carcinogenic metabolite. Conversely, to investigate detoxification, the objective could be to maximize its conversion to non-toxic products.

A simplified representation of potential metabolic fluxes for a generic nitrosamine is presented in the table below.

ReactionDescriptionPredicted Flux (Arbitrary Units)
R1 Uptake of this compound10
R2 CYP-mediated α-hydroxylation (Activation)7
R3 Detoxification Pathway 1 (e.g., Glucuronidation)2
R4 Detoxification Pathway 2 (e.g., Glutathione Conjugation)1
R5 Formation of DNA Adducts6
R6 Excretion of Metabolites3

This table is a hypothetical representation and does not reflect actual experimental data.

The predictive power of network-based models can be significantly enhanced by integrating them with high-throughput experimental data, such as transcriptomics, proteomics, and metabolomics (omics data). For example, gene expression data can be used to constrain the flux through specific enzymatic reactions in the FBA model, making the simulations more context-specific.

In the study of this compound, transcriptomic data from cells or tissues exposed to the compound could reveal the upregulation or downregulation of genes encoding metabolic enzymes. This information can be used to refine the metabolic model and generate more accurate predictions about its metabolic fate.

The following table illustrates how different types of omics data can be integrated into network-based models of this compound metabolism.

Omics Data TypeInformation ProvidedApplication in Network-Based Modeling
Transcriptomics Gene expression levelsConstrain reaction fluxes based on the expression of corresponding enzymes.
Proteomics Protein abundanceMore directly constrain enzyme levels and reaction rates.
Metabolomics Metabolite concentrationsValidate model predictions and identify novel metabolites.

By combining these advanced methodological approaches, researchers can develop a more comprehensive and systemic understanding of the metabolic pathways of this compound. This knowledge is crucial for assessing its biological activity and potential risks.

Current Research Gaps and Future Academic Directions

Elucidation of Undiscovered Metabolic Enzymes and Pathways Specific to Acetoxymethylbenzylnitrosamine

The biological activity of nitrosamines is intrinsically linked to their metabolic activation, a process that converts them into reactive electrophilic intermediates capable of interacting with cellular macromolecules. For many nitrosamines, this bioactivation is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. dokumen.pub However, the specific enzymes and metabolic pathways responsible for the biotransformation of this compound have not been identified.

A crucial future research direction is the systematic screening and identification of the specific human CYP isozymes (e.g., CYP2A6, CYP2E1, CYP2B6, CYP3A4) and other enzyme families, such as alcohol dehydrogenases or esterases, that may be involved in its metabolism. Initial hydrolysis of the acetoxy group is a plausible first step, potentially followed by α-hydroxylation of the benzyl (B1604629) or methyl group, analogous to other nitrosamines. Research is required to confirm these pathways and characterize the resulting metabolites.

Table 1: Potential Enzyme Families for Investigation in this compound Metabolism (Based on known metabolism of other N-nitrosamines)

Enzyme FamilyPotential Role in MetabolismResearch Objective
Cytochrome P450 (CYP) Catalysis of α-hydroxylation, leading to the formation of reactive alkylating agents.Identify specific CYP isozymes responsible for metabolic activation.
Carboxylesterases Hydrolysis of the ester linkage to yield an α-hydroxynitrosamine intermediate.Determine the role and kinetics of esterases in the initial metabolic step.
Alcohol Dehydrogenase (ADH) Potential involvement in the oxidation of hydroxylated intermediates.Investigate the contribution of ADH to the overall metabolic pathway.
Aldehyde Dehydrogenase (ALDH) Detoxification of aldehyde metabolites that may be formed.Characterize potential detoxification pathways involving ALDH.

Advanced Mechanistic Understanding of Non-Canonical DNA Adducts and Their Biological Impact

The covalent binding of reactive metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. nih.govresearchgate.net While the formation of canonical adducts (e.g., methylation, pyridyloxobutylation) by other nitrosamines is well-documented, the spectrum of DNA adducts formed by this compound is entirely unknown. physionet.org

Future research must focus on identifying the complete profile of DNA adducts resulting from this compound exposure. This includes not only stable, canonical adducts at positions like the O⁶ and N⁷ of guanine (B1146940) but also "non-canonical" adducts. These may include bulky benzyl adducts, cross-links, or highly unstable adducts that are often missed by standard analytical methods. Understanding the formation, persistence, and repair of these adducts is paramount. Furthermore, their biological impact—how they interfere with DNA replication and transcription, and the specific mutational signatures they induce in critical genes—needs to be thoroughly investigated to assess their carcinogenic potential. manchester.ac.uk

Development of Novel In Vitro and In Silico Models for Predictive Mechanistic Research

Modern toxicology is moving away from reliance on animal testing towards the use of New Approach Methodologies (NAMs), including advanced in vitro and in silico models. Currently, no such models have been specifically developed or validated for this compound. This is a major gap that hinders rapid screening and mechanistic inquiry.

Future academic efforts should be directed at developing and validating a suite of predictive models.

In Vitro Models : Establishing metabolically competent cell-based assays using human liver microsomes or engineered cell lines expressing specific CYP enzymes would allow for the study of metabolic pathways. More advanced models, such as 3D liver organoids or multi-organ-on-a-chip systems, could provide deeper insights into tissue-specific metabolism and toxicity.

In Silico Models : Computational approaches are essential for predictive toxicology. Developing Quantitative Structure-Activity Relationship (QSAR) models could help predict the compound's properties based on its structure. Molecular docking simulations could predict the binding affinity of this compound to the active sites of various metabolic enzymes, helping to prioritize experimental studies.

Table 2: Proposed In Vitro and In Silico Models for Future Research

Model TypeSpecific ExampleResearch Application
In Vitro 3D Human Liver Spheroids/OrganoidsStudy of metabolic pathways and hepatotoxicity in a physiologically relevant context.
In Vitro Organ-on-a-Chip (e.g., Liver-Lung)Investigate multi-organ metabolism and toxicity, and the fate of circulating metabolites.
In Silico QSAR ModelingPredict mutagenicity, carcinogenicity, and other toxicological endpoints.
In Silico Molecular DockingElucidate interactions with metabolic enzymes (e.g., CYPs) and DNA.

Integration of Multi-Omics Data for Comprehensive Mechanistic Pathway Mapping

To gain a holistic understanding of the cellular response to this compound, an integrated multi-omics approach is necessary. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome. At present, no such data exists for this compound.

A significant future direction is to apply a multi-omics workflow to relevant biological models (e.g., human cell lines or organoids) following exposure to this compound.

Transcriptomics (RNA-seq) would reveal changes in gene expression, highlighting perturbed cellular pathways such as DNA repair, oxidative stress, and apoptosis.

Proteomics would identify changes in protein expression and post-translational modifications, providing a functional context to the transcriptomic data.

Metabolomics would characterize alterations in the cellular metabolic profile, identifying both metabolites of the compound and endogenous metabolites that are dysregulated.

Integrating these datasets would allow for the construction of a comprehensive map of the molecular pathways perturbed by this compound, leading to a more complete mechanistic understanding of its potential toxicity.

Investigation of Environmental and Genetic Modifiers on this compound-Induced Molecular Events

Individual susceptibility to chemical carcinogens can vary significantly due to genetic makeup and co-exposure to other environmental agents. These factors have not been explored for this compound.

Future research should investigate the role of genetic polymorphisms, particularly in genes encoding metabolic enzymes (e.g., CYPs) and DNA repair proteins. Variations in these genes could lead to differences in the rate of metabolic activation or the efficiency of adduct repair, thereby altering individual risk. Additionally, the impact of co-exposure to other environmental chemicals (e.g., dietary components, pollutants) that can induce or inhibit relevant metabolic enzymes should be examined. Such studies are critical for understanding susceptibility in heterogeneous human populations and for performing more accurate risk assessments.

Advanced Analytical Techniques for Low-Level Metabolite and Adduct Detection

A fundamental requirement for conducting detailed mechanistic and biomonitoring studies is the availability of highly sensitive and specific analytical methods. The development of such techniques for this compound and its derivatives represents a foundational research gap.

Future work must focus on leveraging advanced analytical platforms, primarily high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), to develop robust methods for detection and quantification. The objectives should include:

Metabolite Detection : Developing methods to identify and quantify predicted and unexpected metabolites in in vitro metabolism assays and biological fluids.

DNA Adduct Detection : Creating highly sensitive adductomics methods to detect and quantify specific DNA adducts in cellular DNA at biologically relevant, low-level exposures.

These analytical tools are indispensable for confirming metabolic pathways, identifying biomarkers of exposure, and linking DNA damage to biological outcomes.

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate the mutagenic activity of Acetoxymethylbenzylnitrosamine and its structural isomers?

  • Methodological Answer : Conduct comparative mutagenicity assays (e.g., Ames test) using bacterial strains with varying metabolic activation systems (e.g., S9 liver homogenate). Include structural analogs (e.g., α-acetoxymethylbenzylnitrosamine isomers) to assess how hydrolysis pathways (e.g., α-hydroxynitrosamine formation) influence mutagenicity. Control for enzymatic activation requirements, as non-activated isomers may exhibit divergent activity due to hydrolysis kinetics .
  • Data Example :

IsomerMutagenic Activity (TA98 strain, ±S9)Hydrolysis Product
2HighReactive electrophile
3LowStable intermediate

Q. What analytical techniques are recommended for characterizing Acetoxoxymethylbenzylnitrosamine and its derivatives?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural purity, particularly for isomers. Pair with high-performance liquid chromatography (HPLC) to quantify hydrolysis products. For novel compounds, provide full spectral data (e.g., 1^1H NMR, 13^{13}C NMR) and elemental analysis in supplementary materials to ensure reproducibility .

Q. How should researchers synthesize and validate new analogs of this compound for mechanistic studies?

  • Methodological Answer : Follow regioselective synthesis protocols (e.g., nitrosation of benzylamine precursors under controlled pH). Validate purity via thin-layer chromatography (TLC, ≥99% purity) and characterize intermediates using mass spectrometry. For reproducibility, document reaction conditions (e.g., temperature, solvent ratios) in a dedicated "Experimental" section .

Advanced Research Questions

Q. How can contradictions in mutagenicity data between this compound isomers be resolved?

  • Methodological Answer : Perform kinetic studies to compare hydrolysis rates of isomers (e.g., via UV-Vis spectroscopy). Correlate with computational models (e.g., density functional theory) to predict electrophilic reactivity of hydrolysis products. Address discrepancies by replicating assays across multiple labs and standardizing metabolic activation protocols .

Q. What computational approaches are suitable for modeling the stability and reactivity of this compound derivatives?

  • Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian software) to simulate transition states during hydrolysis. Validate models against experimental data from crystallography (e.g., hydrogen bonding patterns in hydrolysis intermediates) or thermodynamic stability metrics (e.g., lattice energy calculations) .

Q. How can researchers design hydrolysis experiments to identify critical intermediates in this compound bioactivation?

  • Methodological Answer : Employ isotopically labeled compounds (e.g., 18^{18}O) to track hydrolysis pathways. Use tandem mass spectrometry (LC-MS/MS) to detect transient intermediates. Compare results with structurally related nitrosamines to isolate electronic or steric effects influencing reactivity .

Methodological Guidance for Literature Synthesis

Q. How should researchers conduct systematic reviews on this compound toxicity?

  • Answer : Use databases like SciFinder or PubMed with Boolean terms (e.g., "mutagenicity AND hydrolysis AND nitrosamine"). Prioritize primary literature from journals adhering to CONSORT-like standards for experimental rigor. Critically evaluate sources for conflicts of interest or non-standardized protocols .

Q. What strategies ensure reproducibility in this compound studies?

  • Answer : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in repositories like Zenodo. Follow Beilstein Journal guidelines for detailed "Experimental" sections, including instrument calibration parameters and negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.